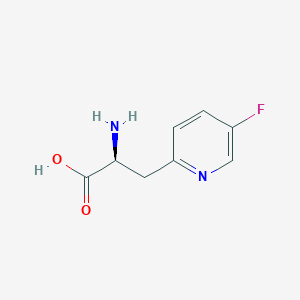

(S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-(5-fluoropyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H9FN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1 |

InChI Key |

YZUVKRZLMIRVEE-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=NC=C1F)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=NC=C1F)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s fluoropyridine moiety distinguishes it from analogs with other heterocyclic or aromatic substituents. Key comparisons include:

- Pyridine vs. Indole: The 5-fluoropyridin-2-yl group is electron-withdrawing due to fluorine’s electronegativity and pyridine’s inherent aromatic nitrogen, contrasting with the electron-rich indole ring in (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride .

- Fluorine Position : Fluorine at the 5-position on pyridine (vs. 6-fluoro in ’s 6-fluoropyridine-2-sulfonyl chloride) may alter binding interactions in enzymatic targets .

- Backbone Modifications: Unlike djenkolic acid (a bis-cysteine derivative in ), the target compound retains a single amino acid backbone, favoring simpler synthetic routes and metabolic stability .

Protease Inhibition

- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic Acid: This analog () is critical in SARS-CoV-2 main protease (Mpro) inhibitors. The oxopyrrolidin group enhances hydrogen bonding with the enzyme’s active site, while its CC50 >100 mM indicates low cytotoxicity .

- Target Compound : The fluoropyridine group may improve binding to viral proteases due to its smaller size and stronger electron-withdrawing effects compared to oxopyrrolidin, though direct evidence is needed.

Antimicrobial Activity

- (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid (): Thiazole-containing derivatives exhibit antimycobacterial activity against M. tuberculosis H37Ra (MIC values: 12.5–50 µg/mL) with minimal cytotoxicity (IC50 >100 µM in HUVECs). The fluoropyridine analog could leverage similar mechanisms with enhanced bioavailability .

Data Tables

Table 2: Physicochemical Properties

Biological Activity

(S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid, a chiral amino acid, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉FN₂O₂

- Molecular Weight : 184.17 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring with a fluorine atom at the 5-position, which enhances its lipophilicity and binding affinity to various biological targets.

Research indicates that this compound may interact with specific cellular receptors or enzymes, influencing various signaling pathways. Its mechanism of action is under investigation, focusing on its role in modulating neurotransmitter receptors, particularly in the context of mental health disorders such as depression and anxiety.

Biological Activity

-

Neuropharmacological Effects :

- Studies have shown that this compound may have potential as an antidepressant or anxiolytic agent due to its interactions with neurotransmitter systems.

- It is believed to enhance the binding affinity to neurotransmitter receptors, which may lead to improved therapeutic outcomes.

-

Anticancer Properties :

- Preliminary investigations suggest that this compound exhibits anticancer activity by inducing apoptosis in certain cancer cell lines.

- The fluorine substitution likely contributes to increased potency compared to non-fluorinated analogs.

-

Anti-inflammatory Effects :

- The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuropharmacological | Potential antidepressant effects via neurotransmitter modulation | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Notable Research Findings

- A study investigating the binding affinity of this compound to various receptors found significant interactions with serotonin and dopamine receptors, suggesting its potential utility in treating mood disorders.

- Another research effort focused on the compound's role as a biochemical probe, revealing insights into enzyme mechanisms and protein-ligand interactions that could inform drug development strategies.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Oxidation : Utilizing reagents like KMnO₄ or CrO₃ to convert intermediates into desired products.

- Reduction : Employing LiAlH₄ or NaBH₄ for the reduction of functional groups.

- Substitution Reactions : Introducing various functional groups through nucleophilic substitution.

This compound has applications not only in pharmacology but also in agricultural chemistry, where it is explored for developing herbicides due to its structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.